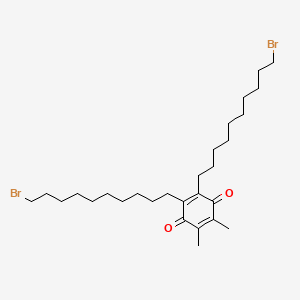
2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexadiene ring with bromoalkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione typically involves multi-step organic reactions. One common approach is the bromination of the corresponding cyclohexadiene derivative followed by alkylation with 10-bromodecyl bromide under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or alkenes.
Substitution: Replacement of bromoalkyl groups with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its bromoalkyl groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione may be employed in studying cell membrane interactions and transport mechanisms due to its lipophilic nature.
Medicine: Potential medicinal applications include its use as a precursor for drug development. Its unique structure may be exploited to create new therapeutic agents with specific biological activities.
Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione exerts its effects depends on its specific application. For instance, in biological systems, it may interact with cell membranes, affecting membrane fluidity and permeability. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
1,4-Bis(10-bromodecoxy)benzene
2,3-Bis(10-bromodecyl)benzene
Uniqueness: 2,3-Bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione stands out due to its cyclohexadiene core and the presence of bromoalkyl substituents, which confer unique chemical properties compared to its benzene-based counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C28H46Br2O2 |
|---|---|
Peso molecular |
574.5 g/mol |
Nombre IUPAC |
2,3-bis(10-bromodecyl)-5,6-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H46Br2O2/c1-23-24(2)28(32)26(20-16-12-8-4-6-10-14-18-22-30)25(27(23)31)19-15-11-7-3-5-9-13-17-21-29/h3-22H2,1-2H3 |
Clave InChI |
SZXBZEDCMJOFPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(=C(C1=O)CCCCCCCCCCBr)CCCCCCCCCCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)
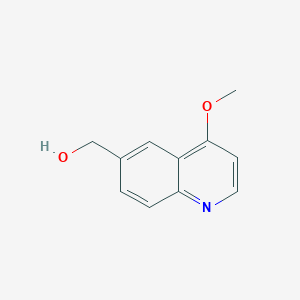
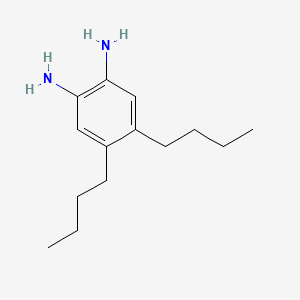
![tert-butyl 5-hydroxy-3',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B15355184.png)
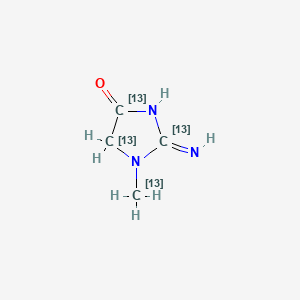
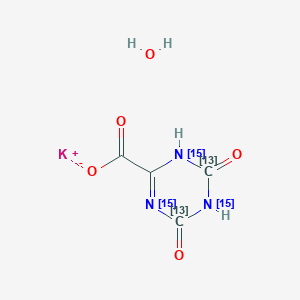
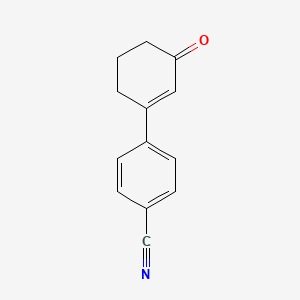
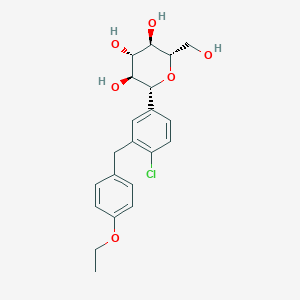

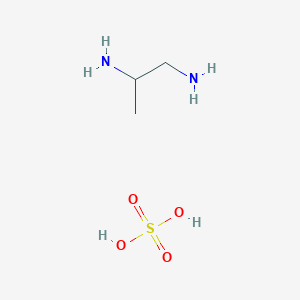
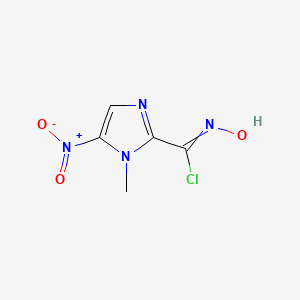
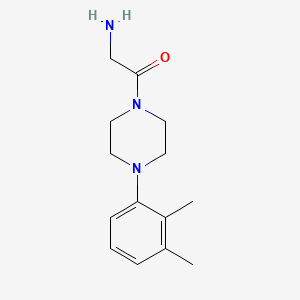
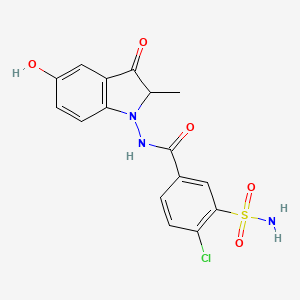
![tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate](/img/structure/B15355261.png)
